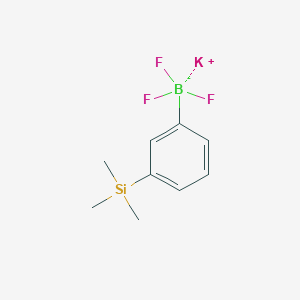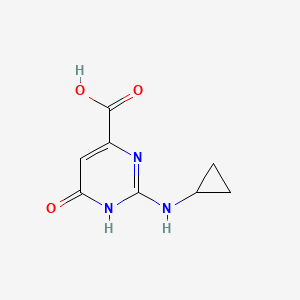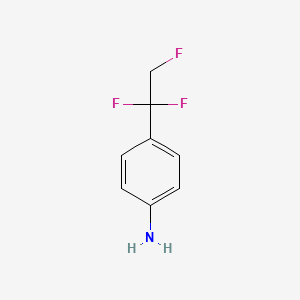
1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid is a compound characterized by its unique structural features, including a cyclobutane ring and functional groups such as a carboxylic acid and an amide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid typically involves the formation of the cyclobutane ring through [2+2] cycloaddition reactions. One common method is the photodimerization of trans-cinnamic acid derivatives under UV light, which forms the cyclobutane ring . The subsequent functionalization of the cyclobutane ring with amide and carboxylic acid groups can be achieved through various organic reactions, including amidation and carboxylation.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are often employed. The choice of solvents, temperature control, and reaction time are critical factors in optimizing the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can occur, particularly at the amide and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized cyclobutane compounds .
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It holds potential in drug development, particularly in designing molecules with specific biological activities.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid and amide groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane-1,3-dicarboxylic acid: Similar in having a cyclobutane ring with carboxylic acid groups, but lacks the amide functionality.
2,4-Diphenylcyclobutane-1,3-dicarboxylic acid: Contains aromatic groups, providing different chemical properties and applications.
Cyclobutane-containing alkaloids: Natural products with cyclobutane rings, often exhibiting biological activities such as antimicrobial and anticancer properties.
Uniqueness
1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring with both amide and carboxylic acid groups. This structural arrangement provides a balance of rigidity and functional versatility, making it suitable for a wide range of applications in research and industry .
Eigenschaften
Molekularformel |
C11H19NO3 |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
1-(2,3-dimethylbutanoylamino)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c1-7(2)8(3)9(13)12-11(10(14)15)5-4-6-11/h7-8H,4-6H2,1-3H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
LULVJWNQEIPTNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)C(=O)NC1(CCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-Butyl-4-(2-(3-(2-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B15302120.png)

